molecular formula C5H5F2N3O2S B12316127 3-(Difluoromethyl)pyrazine-2-sulfonamide

3-(Difluoromethyl)pyrazine-2-sulfonamide

Cat. No.: B12316127
M. Wt: 209.18 g/mol
InChI Key: CBVFQDTVBFCSAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethyl)pyrazine-2-sulfonamide is a chemical compound with the molecular formula C5H5F2N3O2S and a molecular weight of 209.17 g/mol It is characterized by the presence of a difluoromethyl group attached to a pyrazine ring, which is further substituted with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)pyrazine-2-sulfonamide typically involves the introduction of the difluoromethyl group to the pyrazine ring followed by sulfonamide formation. One common method involves the reaction of pyrazine-2-sulfonyl chloride with difluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)pyrazine-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups such as amines.

    Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

3-(Difluoromethyl)pyrazine-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)pyrazine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in its intended applications .

Comparison with Similar Compounds

Similar Compounds

    Pyrazine-2-sulfonamide: Lacks the difluoromethyl group, which may result in different chemical and biological properties.

    3-Methylpyrazine-2-sulfonamide: Contains a methyl group instead of a difluoromethyl group, leading to variations in reactivity and stability.

    3-(Trifluoromethyl)pyrazine-2-sulfonamide: The trifluoromethyl group can impart different electronic and steric effects compared to the difluoromethyl group.

Uniqueness

3-(Difluoromethyl)pyrazine-2-sulfonamide is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This group can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C5H5F2N3O2S

Molecular Weight

209.18 g/mol

IUPAC Name

3-(difluoromethyl)pyrazine-2-sulfonamide

InChI

InChI=1S/C5H5F2N3O2S/c6-4(7)3-5(13(8,11)12)10-2-1-9-3/h1-2,4H,(H2,8,11,12)

InChI Key

CBVFQDTVBFCSAA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=N1)C(F)F)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.